molecular formula C22H17N5O4S3 B2845752 6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-26-3

6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide

Katalognummer: B2845752
CAS-Nummer: 1021260-26-3
Molekulargewicht: 511.59
InChI-Schlüssel: ZKINKAJBRNWNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide features an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a carboxamide-linked phenylsulfamoyl-thiazole moiety at position 2. This structure combines electron-donating (methoxy) and hydrogen-bonding (sulfamoyl) groups, which are critical for pharmacological activity. Below, we compare its structural and functional attributes with similar compounds reported in the literature.

Eigenschaften

IUPAC Name

6-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S3/c1-31-16-6-2-14(3-7-16)18-12-27-19(13-33-22(27)25-18)20(28)24-15-4-8-17(9-5-15)34(29,30)26-21-23-10-11-32-21/h2-13H,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKINKAJBRNWNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic molecule that belongs to the class of thiazole derivatives. This class is recognized for its diverse biological activities, particularly in medicinal chemistry. The structural features of this compound suggest potential applications in various therapeutic areas, including oncology and infectious diseases.

Chemical Structure and Properties

The IUPAC name of the compound indicates its intricate structure, which includes:

  • Imidazo[2,1-b]thiazole core
  • Methoxy and thiazolylsulfamoyl substituents

This unique combination of functional groups enhances its biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of imidazo-thiazole derivatives. For instance:

  • Mechanism of Action : Compounds in this category often induce apoptosis in cancer cells by interacting with critical proteins involved in cell survival and proliferation, such as Bcl-2 and PIM kinases. Molecular docking studies suggest that modifications to the imidazo-thiazole framework can enhance binding affinity to these targets.
  • Case Studies :
    • A study demonstrated that similar compounds effectively inhibited cell proliferation in non-small cell lung cancer models, showcasing their potential as therapeutic agents against various malignancies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi:

  • In Vitro Studies : Research has indicated that thiazole-containing compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .

Table: Summary of Biological Activities

Activity Type Mechanism Target Pathways References
AnticancerInduces apoptosisBcl-2, PIM kinases
AntimicrobialDisrupts cell wall synthesisBacterial growth inhibition

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Formation of the Thiazole Ring : Achieved through the condensation of α-aminonitriles with carbon disulfide.
  • Introduction of the Imidazole Ring : Synthesized via the reaction of glyoxal with ammonia.
  • Coupling Reactions : The final product is obtained by coupling the thiazole and imidazole intermediates under controlled conditions.

These synthetic routes ensure high yields and purity, facilitating further modifications for enhanced biological activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The mechanisms of action include:

  • Induction of Apoptosis : The compound interacts with critical proteins involved in cell survival and proliferation, such as Bcl-2 and PIM kinases. Molecular docking studies suggest that modifications to the imidazo-thiazole framework can enhance binding affinity to these targets.

Case Studies :

  • A study demonstrated that derivatives of imidazo-thiazoles effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis through the activation of caspases.
  • Another investigation highlighted the compound's ability to sensitize cancer cells to chemotherapy by modulating apoptotic pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi:

  • In Vitro Studies : Research has indicated that thiazole-containing compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function.

Summary of Biological Activities

Activity TypeMechanismTarget PathwaysReferences
AnticancerInduces apoptosisBcl-2, PIM kinases
AntimicrobialDisrupts cell wall synthesisBacterial growth inhibition

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Achieved through the condensation of α-aminonitriles with carbon disulfide.
  • Introduction of the Imidazole Ring : Synthesized via the reaction of glyoxal with ammonia.
  • Coupling Reactions : The final product is obtained by coupling the thiazole and imidazole intermediates under controlled conditions.

These synthetic routes ensure high yields and purity, facilitating further modifications for enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Findings

  • Core Flexibility: The imidazo[2,1-b]thiazole core (target compound, 5l ) offers rigidity and π-stacking advantages over thiazolidinones or chromenes .
  • Substituent Effects :
    • Methoxy groups (target compound) improve solubility vs. chloro (5l ) or nitro groups.
    • Sulfamoyl-thiazole enhances hydrogen bonding compared to methylsulfonyl or thiadiazole .
  • Activity Trends : Piperazinylpyridinyl (5l ) and morpholine substituents correlate with improved cytotoxicity, suggesting the target compound’s sulfamoyl-thiazole may offer similar enhancements.

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[2,1-b]thiazole core in this compound?

Methodological Answer:
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions. Key steps include:

  • Cyclocondensation: Reacting 2-aminothiazole derivatives with α-haloketones or α-bromoesters in polar solvents (e.g., DMF, ethanol) under reflux (80–100°C) to form the fused ring system .
  • Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups at the 6-position. For example, a 4-methoxyphenyl substituent can be added using Pd(OAc)₂ and XPhos in toluene/water .
  • Carboxamide Installation: The 3-carboxamide group is introduced via HATU/DIPEA-mediated coupling of the imidazo[2,1-b]thiazole carboxylic acid with 4-(N-(thiazol-2-yl)sulfamoyl)aniline .
    Critical Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize catalyst loading (e.g., 5 mol% Pd) to minimize byproducts .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm, singlet), and sulfonamide NH (δ ~10–12 ppm, broad) .
    • ¹³C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and thiazole/imidazole ring carbons (δ 110–160 ppm) .
  • IR Spectroscopy: Detect C=O (1680–1720 cm⁻¹), sulfonamide S=O (1150–1350 cm⁻¹), and N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    Validation Tip: Compare spectral data with structurally analogous compounds (e.g., ) to resolve ambiguities.

Advanced: How do substituents (e.g., 4-methoxyphenyl, sulfamoyl) influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, critical for cellular uptake. Replace with electron-withdrawing groups (e.g., nitro) to test cytotoxicity variations .
  • Sulfamoyl Moiety: Mediates target binding (e.g., kinase inhibition). Replace with carbamate or urea groups to assess hydrogen-bonding requirements .
  • Imidazo[2,1-b]thiazole Core: Rigidity improves target affinity. Modify with methyl/fluoro substituents to probe steric effects (e.g., used 3-fluoro-4-methoxyphenyl for enhanced activity) .
    Experimental Design: Synthesize analogs via parallel combinatorial chemistry (e.g., ) and test in kinase inhibition assays (IC₅₀ comparisons) .

Advanced: What methodologies resolve discrepancies in reported biological activities (e.g., anticancer vs. antiviral)?

Methodological Answer:
Contradictions arise from assay conditions or structural nuances. Address via:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT, IC₅₀) across studies .
  • Structural Reanalysis: Verify compound purity (HPLC ≥95%) and confirm stereochemistry (e.g., CD spectroscopy for chiral centers) .
  • Target Profiling: Perform kinome-wide screens or SPR to identify off-target interactions that explain divergent activities .
    Case Study: reports antiviral activity, while highlights anticancer effects. This divergence may arise from assay-specific targets (e.g., viral proteases vs. tubulin). Validate via siRNA knockdown of proposed targets .

Advanced: How to optimize reaction yields for the sulfamoylphenyl intermediate?

Methodological Answer:
The sulfamoyl group is prone to hydrolysis. Mitigate via:

  • Protection/Deprotection: Use tert-butyl sulfonamide protection during imidazo[2,1-b]thiazole synthesis. Deprotect with TFA/CH₂Cl₂ (1:1) post-coupling .
  • Solvent Optimization: Employ anhydrous DMF with molecular sieves to suppress hydrolysis.
  • Catalyst Screening: Test PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃ for coupling efficiency. achieved 74% yield using Pd-based catalysts under N₂ .
    Yield Analysis: Compare yields across (64%), 5 (74%), and 15 (76%) to identify ideal conditions (e.g., lower temperature for sensitive intermediates) .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with kinases (e.g., EGFR) using PDB structures (e.g., 1M17). Focus on hydrogen bonds between sulfamoyl NH and kinase hinge region .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Analyze RMSD/RMSF to confirm target engagement .
  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
    Validation: Cross-reference computational predictions with SPR binding data (e.g., reported Kd = 12 nM for a related compound) .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation Strategies: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to release the active compound .
  • Structural Modifications: Replace the 4-methoxyphenyl with a pyridyl group to improve hydrophilicity (see for fluorophenyl analogs) .
    Testing: Measure solubility via shake-flask method (UV-Vis quantification) and compare pharmacokinetic profiles in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.